molecular formula C10H11BrO4 B13586295 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid

3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid

Cat. No.: B13586295
M. Wt: 275.10 g/mol
InChI Key: IIOZMNFRUWEWJD-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C10H11BrO4 It is a derivative of phenylpropanoic acid, featuring a bromine atom and a methoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 3-methoxyphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The bromination process selectively introduces a bromine atom at the para position relative to the methoxy group on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid.

    Reduction: 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets. Detailed studies on its interaction with biological macromolecules are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methoxyphenol: Similar structure but lacks the propanoic acid moiety.

    3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid: An oxidized derivative.

    3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanol: A reduced derivative.

Uniqueness

3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, along with a hydroxyl group on the propanoic acid chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO4/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,12H,4H2,1H3,(H,13,14)

InChI Key

IIOZMNFRUWEWJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)O)Br

Origin of Product

United States

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